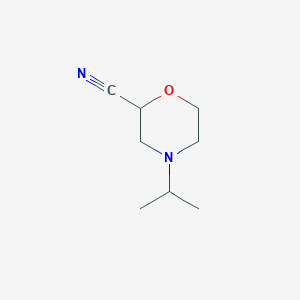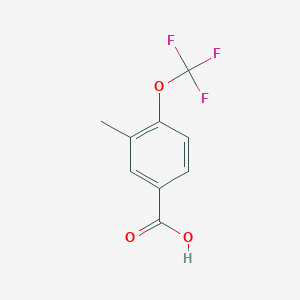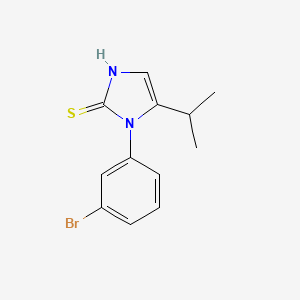
1-(3-bromophenyl)-5-(propan-2-yl)-1H-imidazole-2-thiol
Overview
Description
1-(3-bromophenyl)-5-(propan-2-yl)-1H-imidazole-2-thiol, also known as BPIPT, is an organic compound that has been studied extensively in recent years due to its potential applications in various scientific fields. BPIPT is a brominated imidazole derivative that has been found to exhibit a variety of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This compound has also been used as a ligand in coordination complexes and as a reagent in organic synthesis.
Scientific Research Applications
Corrosion Inhibition
A study by Ammal, Prajila, and Joseph (2018) discussed the corrosion inhibition properties of related 1,3,4-oxadiazole derivatives, which may provide insights into the corrosion inhibition potential of 1-(3-bromophenyl)-5-(propan-2-yl)-1H-imidazole-2-thiol. The study highlighted that these compounds could form protective layers on metal surfaces and displayed mixed-type inhibition behavior, indicating potential applications in corrosion protection (Ammal et al., 2018).
Antimicrobial Activities
Research conducted by Narwal et al. (2012) on the synthesis of novel imidazoles with similar structural features demonstrated significant antimicrobial activities against Candida albicans. This suggests that 1-(3-bromophenyl)-5-(propan-2-yl)-1H-imidazole-2-thiol may also exhibit antimicrobial properties (Narwal et al., 2012).
Antidepressant Activity
A study by Khaliullin et al. (2017) on derivatives of imidazole, including those with bromine substituents, showed antidepressant activity in animal models. This indicates potential research applications of 1-(3-bromophenyl)-5-(propan-2-yl)-1H-imidazole-2-thiol in the field of neuropsychiatric disorder treatment (Khaliullin et al., 2017).
Anti-Fungal and Anti-Leishmanial Activities
Hussain et al. (2009) synthesized compounds structurally related to 1-(3-bromophenyl)-5-(propan-2-yl)-1H-imidazole-2-thiol that demonstrated significant anti-fungal and anti-leishmanial activities. This suggests potential applications of the compound in the treatment of fungal infections and leishmaniasis (Hussain et al., 2009).
Molecular Structure and Spectroscopic Analysis
Research on similar imidazole derivatives by Uppal et al. (2019) involved detailed molecular structure and spectroscopic analysis. This kind of research can be crucial in understanding the chemical properties and reactivity of 1-(3-bromophenyl)-5-(propan-2-yl)-1H-imidazole-2-thiol, potentially leading to new applications (Uppal et al., 2019).
properties
IUPAC Name |
3-(3-bromophenyl)-4-propan-2-yl-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2S/c1-8(2)11-7-14-12(16)15(11)10-5-3-4-9(13)6-10/h3-8H,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGFODJHMSGORO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CNC(=S)N1C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-bromophenyl)-5-(propan-2-yl)-1H-imidazole-2-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




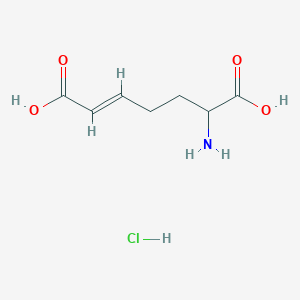
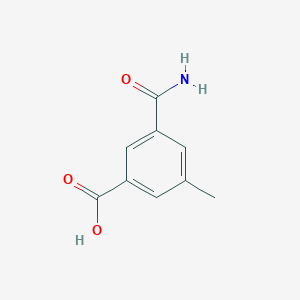
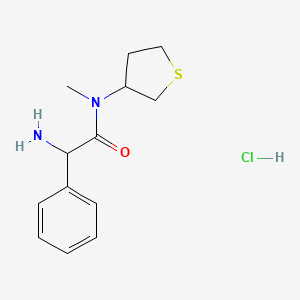
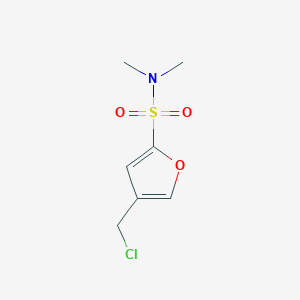
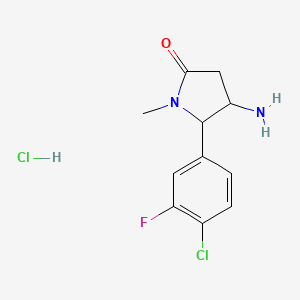

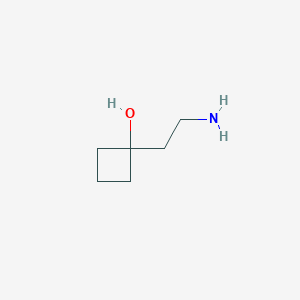
![2-amino-N-[1-(pyridin-3-yl)ethyl]hexanamide hydrochloride](/img/structure/B1376645.png)
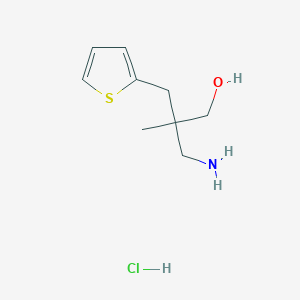
![[6-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid hydrochloride](/img/structure/B1376650.png)

